molecular formula C15H15N3O5S B2840046 ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE CAS No. 380180-68-7

ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE

Cat. No.: B2840046
CAS No.: 380180-68-7
M. Wt: 349.36
InChI Key: XISKTGUNKFYFHN-UHFFFAOYSA-N
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Description

ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE is a synthetic compound with a complex structure that includes a thiophene ring, a nitrophenyl group, and an ethyl ester

Preparation Methods

The synthesis of ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the nitrophenyl group and the ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Scientific Research Applications

ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes .

Comparison with Similar Compounds

ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-3-23-14(19)13-9(2)8-12(24-13)17-15(20)16-10-4-6-11(7-5-10)18(21)22/h4-8H,3H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISKTGUNKFYFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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